Aqueous Solubility Improvement Over Adamantyl and 4-Trifluoromethoxyphenyl Ureas
In a series of 24 bicyclic urea sEH inhibitors, compounds containing furan-2-yl groups demonstrated up to 10-fold higher water solubility compared to matched-pair ureas bearing adamantyl or 4-trifluoromethoxyphenyl substituents, while maintaining the same level of inhibitory activity [1]. Although the target compound was not directly measured in this study, the furan-2-yl moiety is the key solubility-enhancing pharmacophore identified, and the methoxyethyl linker is expected to further improve aqueous solubility due to additional hydrogen-bond acceptor capacity.
| Evidence Dimension | Aqueous solubility (fold improvement vs. adamantyl/4-trifluoromethoxyphenyl ureas) |
|---|---|
| Target Compound Data | Predicted ≥ 10-fold improvement vs. adamantyl/4-trifluoromethoxyphenyl ureas (class inference) |
| Comparator Or Baseline | Adamantyl- and 4-trifluoromethoxyphenyl-substituted 4-fluorobenzyl ureas |
| Quantified Difference | Up to 10-fold higher solubility for furan-2-yl ureas vs. comparator ureas in the same series |
| Conditions | Class-level comparison from a series of 24 disubstituted ureas; solubility measured in aqueous buffer at pH 7.4 [1] |
Why This Matters
Higher aqueous solubility directly simplifies in vivo formulation, reduces the need for co-solvents, and improves dose-exposure linearity, making the compound more suitable for pharmacological studies requiring reliable systemic exposure.
- [1] Bioorganic & Medicinal Chemistry Letters, Volume 30, Issue 18, 2020, 127430. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. View Source
